molecular formula C10H9KO7S B076893 Potassium dimethyl 5-sulphonatoisophthalate CAS No. 10433-41-7

Potassium dimethyl 5-sulphonatoisophthalate

Cat. No. B076893
CAS RN: 10433-41-7
M. Wt: 312.34 g/mol
InChI Key: FJIZBDJKYXYPAE-UHFFFAOYSA-M
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Description

Potassium dimethyl 5-sulphonatoisophthalate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a sulfonated derivative of isophthalic acid and is commonly used as a building block for the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of potassium dimethyl 5-sulphonatoisophthalate is not well understood. However, it is believed that the sulfonate group in the compound plays a crucial role in its biological activity. The sulfonate group can act as a negatively charged ligand, which can interact with positively charged metal ions and proteins.

Biochemical And Physiological Effects

Potassium dimethyl 5-sulphonatoisophthalate has been shown to have several biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, which may make it useful for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. It has also been shown to have antimicrobial properties, which may make it useful for the treatment of bacterial infections.

Advantages And Limitations For Lab Experiments

Potassium dimethyl 5-sulphonatoisophthalate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is soluble in water and polar solvents. It is also stable under a wide range of conditions, which makes it useful for various applications. However, it has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on potassium dimethyl 5-sulphonatoisophthalate. One area of research is the development of new synthetic methods for the compound, which may improve its purity and yield. Another area of research is the investigation of its mechanism of action, which may help to identify new applications for the compound. Additionally, further research is needed to fully understand its potential toxicity and to develop methods for its safe handling and disposal.
Conclusion:
Potassium dimethyl 5-sulphonatoisophthalate is a unique compound with several potential applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds and has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. However, further research is needed to fully understand its mechanism of action and potential toxicity. Overall, potassium dimethyl 5-sulphonatoisophthalate is a promising compound that may have significant implications for various fields of science.

Synthesis Methods

Potassium dimethyl 5-sulphonatoisophthalate can be synthesized through the sulfonation of isophthalic acid with sulfuric acid, followed by the reaction with potassium hydroxide and dimethyl sulfate. The reaction produces a white crystalline solid that is soluble in water and polar solvents. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

Potassium dimethyl 5-sulphonatoisophthalate has several potential applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. It has also been used as a fluorescent probe for the detection of metal ions and as a chelating agent for the removal of heavy metals from wastewater.

properties

CAS RN

10433-41-7

Product Name

Potassium dimethyl 5-sulphonatoisophthalate

Molecular Formula

C10H9KO7S

Molecular Weight

312.34 g/mol

IUPAC Name

potassium;3,5-bis(methoxycarbonyl)benzenesulfonate

InChI

InChI=1S/C10H10O7S.K/c1-16-9(11)6-3-7(10(12)17-2)5-8(4-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15);/q;+1/p-1

InChI Key

FJIZBDJKYXYPAE-UHFFFAOYSA-M

Isomeric SMILES

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC.[K+]

SMILES

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC.[K+]

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC.[K+]

Other CAS RN

10433-41-7

Origin of Product

United States

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